molecular formula C17H18N2O4 B2971693 1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione CAS No. 852367-16-9

1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione

Cat. No. B2971693
CAS RN: 852367-16-9
M. Wt: 314.341
InChI Key: ILIWJCLIFKITFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1H-indol-3-yl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethane-1,2-dione, also known as KS-1, is a novel synthetic compound that has gained significant attention in scientific research in recent years. This compound has shown promising results in various studies, including its potential as a therapeutic agent for various diseases.

Scientific Research Applications

Anticonvulsant Activity

Aromatic substitution on the anticonvulsant activity of new N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives was studied. These compounds were synthesized and evaluated for their anticonvulsant and neurotoxic properties, highlighting the impact of structural modifications on their biological activity (Obniska, Kamiński, & Tatarczyńska, 2006).

Dopamine Agonist Activity

Research on 6-substituted 7-methyl-1,4-dioxa-7-azaspiro[4.5]decanes evaluated their potential as dopamine agonists. This included the synthesis of compounds with benzyl, 3-indolylmethyl, or 4-indolylmethyl groups at the 6-position, exploring their in vivo central and peripheral dopamine agonist activity (Brubaker & Colley, 1986).

Crystal Structure Analysis

The synthesis and crystal structures of two new oxaspirocyclic compounds were reported, contributing to the understanding of the structural characteristics of similar molecular frameworks. This research aids in the exploration of new compounds with potential applications in medicinal chemistry (Jiang & Zeng, 2016).

Antitumor Activity

A series of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-diones were synthesized and evaluated for their anticancer activity. Preliminary results showed moderate to potent activity against various cancer cell lines, identifying specific compounds as promising candidates for further development (Yang et al., 2019).

Environmental Applications

A Mannich base derivative of a calix[4]arene was synthesized and evaluated for its efficiency in removing water-soluble carcinogenic direct azo dyes and aromatic amines from solutions. This study highlights the potential environmental applications of such compounds in water purification processes (Akceylan, Bahadir, & Yılmaz, 2009).

properties

IUPAC Name

1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-2-(1H-indol-3-yl)ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c20-15(13-11-18-14-4-2-1-3-12(13)14)16(21)19-7-5-17(6-8-19)22-9-10-23-17/h1-4,11,18H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILIWJCLIFKITFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.